1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzotriazole
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Overview
Description
1H-1,2,3-Benzotriazol-1-yl (3,4-dimethoxyphenyl) sulfone is a compound that combines the structural features of benzotriazole and sulfone with a dimethoxyphenyl group
Preparation Methods
The synthesis of 1H-1,2,3-benzotriazol-1-yl (3,4-dimethoxyphenyl) sulfone typically involves the reaction of 1H-benzotriazole with 3,4-dimethoxyphenyl sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Chemical Reactions Analysis
1H-1,2,3-Benzotriazol-1-yl (3,4-dimethoxyphenyl) sulfone undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The sulfone group can undergo redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can participate in coupling reactions, such as peptide coupling, where it acts as an activating group for carboxylic acids.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative .
Scientific Research Applications
1H-1,2,3-Benzotriazol-1-yl (3,4-dimethoxyphenyl) sulfone has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic transformations, including the synthesis of heterocyclic compounds and peptide coupling.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for enzymes or receptors.
Materials Science: Its unique electronic properties are explored in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action for 1H-1,2,3-benzotriazol-1-yl (3,4-dimethoxyphenyl) sulfone involves its ability to act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzotriazole moiety stabilizes the transition state, making the reaction more efficient . In peptide coupling, the compound activates carboxylic acids, forming an intermediate that reacts with amines to form amide bonds .
Comparison with Similar Compounds
Similar compounds to 1H-1,2,3-benzotriazol-1-yl (3,4-dimethoxyphenyl) sulfone include:
HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Used in peptide synthesis with similar activation properties.
TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate): Another peptide coupling reagent with comparable reactivity.
The uniqueness of 1H-1,2,3-benzotriazol-1-yl (3,4-dimethoxyphenyl) sulfone lies in its combination of benzotriazole and sulfone functionalities, which confer distinct electronic and steric properties, making it versatile for various applications .
Properties
Molecular Formula |
C14H13N3O4S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H13N3O4S/c1-20-13-8-7-10(9-14(13)21-2)22(18,19)17-12-6-4-3-5-11(12)15-16-17/h3-9H,1-2H3 |
InChI Key |
ZBHIECMSSHOYOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OC |
Origin of Product |
United States |
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